3-(2-Fluoro-5-methylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-5-methylphenyl)pyridine is a fluorinated aromatic compound that belongs to the class of pyridines. The presence of a fluorine atom and a methyl group on the phenyl ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-methylphenyl)pyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This method can yield a mixture of fluorinated pyridines, including 2-fluoropyridine and 2,6-difluoropyridine .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoro-5-methylphenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
3-(2-Fluoro-5-methylphenyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in cancer therapy.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluorinated pyridines, 3-(2-Fluoro-5-methylphenyl)pyridine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can result in distinct chemical and physical properties, such as altered reactivity and binding affinity. The methyl group can also influence the compound’s lipophilicity and overall biological activity .
Properties
Molecular Formula |
C12H10FN |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10FN/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,1H3 |
InChI Key |
UKCLXIVQLCBUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.